molecular formula C20H16N4O5 B2866073 N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 899990-62-6

N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2866073
CAS No.: 899990-62-6
M. Wt: 392.371
InChI Key: MCLHJQZADGXOND-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an acetylphenyl group, a nitrophenyl group, and a pyridazinone ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to an aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Acetylation: The acetylphenyl group can be introduced through acetylation reactions, where an acetyl group is added to an aromatic ring using acetic anhydride and a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Oxidation: Potassium permanganate, sulfuric acid, water.

    Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride), organic solvents (e.g., dichloromethane).

Major Products Formed

    Reduction: Formation of N-(4-acetylphenyl)-2-[3-(4-aminophenyl)-6-oxopyridazin-1-yl]acetamide.

    Oxidation: Formation of N-(4-carboxyphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide.

    Substitution: Formation of various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression and replication.

    Modulating Receptor Activity: Interacting with cell surface receptors and influencing cellular signaling pathways.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-nitrophenyl)acetamide: Lacks the pyridazinone ring and acetylphenyl group, resulting in different chemical properties and reactivity.

    N-(4-acetylphenyl)acetamide: Lacks the nitrophenyl group and pyridazinone ring, leading to different biological activities and applications.

    N-(4-nitrophenyl)-2-[3-(4-aminophenyl)-6-oxopyridazin-1-yl]acetamide: A reduced derivative with an amino group instead of a nitro group, which may exhibit different biological activities.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c1-13(25)14-2-6-16(7-3-14)21-19(26)12-23-20(27)11-10-18(22-23)15-4-8-17(9-5-15)24(28)29/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLHJQZADGXOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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